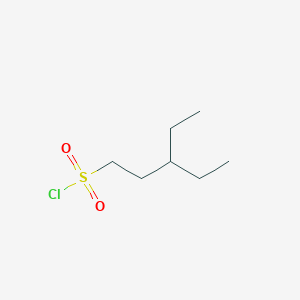

3-Ethylpentane-1-sulfonyl chloride

Description

Contextual Significance of Sulfonyl Halides in Contemporary Organic Synthesis

Sulfonyl halides, and sulfonyl chlorides in particular, are of paramount importance in modern organic synthesis. wikipedia.org They function as highly reactive electrophiles, making them invaluable building blocks for creating more complex molecules. fiveable.menih.gov Their primary utility lies in the formation of sulfonamides and sulfonate esters. sigmaaldrich.com

The reaction of a sulfonyl chloride with a primary or secondary amine yields a sulfonamide, a functional group that is a cornerstone of many pharmaceutical drugs. fiveable.mesigmaaldrich.com This connection has cemented the role of sulfonyl chlorides as critical intermediates in medicinal chemistry. sigmaaldrich.com Similarly, their reaction with alcohols produces sulfonate esters, which are excellent leaving groups in nucleophilic substitution reactions, further broadening their synthetic utility. fiveable.me The electron-withdrawing nature of the sulfonyl group polarizes the sulfur-chlorine bond, making the chlorine atom an effective leaving group and the sulfur atom susceptible to nucleophilic attack. fiveable.me

Historical Development of Research on Sulfonyl Chloride Reactivity and Utility

The study of sulfonyl chlorides dates back many decades, with early research focusing on their synthesis and fundamental reactivity. acs.org Industrial methods for producing alkylsulfonyl chlorides, such as the Reed reaction, which involves the reaction of an alkane with sulfur dioxide and chlorine, were developed to provide access to these reagents. wikipedia.org Other classical methods included the oxidative chlorination of thiols and disulfides. researchgate.netgoogle.com

A significant turning point in the history of sulfonyl chlorides was the discovery of the antibacterial properties of sulfonamide-based drugs in the 1930s, which began with Prontosil. nih.gov This discovery spurred extensive research into the synthesis of a vast array of sulfonamide derivatives, making the reliable production of diverse sulfonyl chlorides a key research area. nih.gov

Over the years, research has evolved from using harsh, often unselective reagents to developing milder and more functional-group-tolerant methods. nih.gov Studies on the mechanisms of their reactions, such as hydrolysis, have revealed complex pH-dependent pathways, involving either direct nucleophilic substitution on the sulfur atom (Sₙ2-S) or the formation of highly reactive "sulfene" intermediates via an elimination-addition mechanism. acs.orgtandfonline.com Contemporary research continues to refine synthetic routes, employing advanced techniques like photocatalysis and developing novel precursors to access complex sulfonyl chlorides for specialized applications in drug discovery and materials science. organic-chemistry.org

Properties and Predicted Reactivity of 3-Ethylpentane-1-sulfonyl chloride

While specific experimental data for this compound is not widely available in published literature, its chemical identity and properties can be established through structural data and predictive models.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₅ClO₂S | PubChem uni.lu |

| Molecular Weight | 198.71 g/mol | Calculated |

| Monoisotopic Mass | 198.04813 Da | PubChem uni.lu |

| SMILES | CCC(CC)CCS(=O)(=O)Cl | PubChem uni.lu |

| InChIKey | RLNNQLAAHXWWHW-UHFFFAOYSA-N | PubChem uni.lu |

| Predicted XlogP | 3.2 | PubChem uni.lu |

Based on the general reactivity of alkanesulfonyl chlorides, this compound is expected to be a reactive electrophile. wikipedia.orgfiveable.me It would readily react with water, leading to hydrolysis to form the corresponding 3-ethylpentane-1-sulfonic acid. wikipedia.org Its most significant predicted reactions would be with nucleophiles. For instance, reaction with various primary and secondary amines would yield a library of N-substituted 3-ethylpentane-1-sulfonamides. Reaction with alcohols would produce 3-ethylpentane-1-sulfonate esters.

Given that the carbon atom alpha to the sulfonyl group bears hydrogen atoms, treatment with a non-nucleophilic base could potentially lead to the formation of a transient sulfene (B1252967) intermediate (3-ethylpent-1-ene-1-sulfene), which could then be trapped by various reagents. wikipedia.orgtandfonline.com

Structure

3D Structure

Properties

Molecular Formula |

C7H15ClO2S |

|---|---|

Molecular Weight |

198.71 g/mol |

IUPAC Name |

3-ethylpentane-1-sulfonyl chloride |

InChI |

InChI=1S/C7H15ClO2S/c1-3-7(4-2)5-6-11(8,9)10/h7H,3-6H2,1-2H3 |

InChI Key |

RLNNQLAAHXWWHW-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)CCS(=O)(=O)Cl |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 3 Ethylpentane 1 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Sulfur Center

The sulfur atom in 3-ethylpentane-1-sulfonyl chloride is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. These reactions typically proceed via a nucleophilic substitution mechanism at the sulfonyl sulfur center.

Formation of Sulfonate Esters from Alcohol Substrates

In the presence of a non-nucleophilic base, such as pyridine (B92270), this compound is expected to react with alcohols to form the corresponding sulfonate esters. The base serves to neutralize the hydrogen chloride byproduct generated during the reaction. This transformation is a common method for converting an alcohol into a good leaving group for subsequent nucleophilic substitution or elimination reactions. The reaction proceeds with retention of configuration at the alcohol's stereocenter, as the C-O bond of the alcohol is not broken during the reaction.

The general reaction can be depicted as follows:

R-OH + ClSO₂CH₂CH(CH₂CH₃)₂ → R-OSO₂CH₂CH(CH₂CH₃)₂ + HCl

Where R represents an alkyl or aryl group from the alcohol substrate.

Reactions with Diverse Heteroatom Nucleophiles

Other heteroatom nucleophiles are also expected to react with this compound.

Thiols: In the presence of a base, thiols (R-SH) would react to form thiosulfonate esters (R-SSO₂CH₂CH(CH₂CH₃)₂). The traditional method for preparing sulfonyl chlorides involves the oxidation of thiols.

Azides: Azide (B81097) ions (N₃⁻) are expected to displace the chloride to form the corresponding sulfonyl azide (CH₃(CH₂)₂CH(CH₂CH₃)CH₂SO₂N₃). Sulfonyl azides are versatile intermediates in organic synthesis.

Elimination-Addition Mechanisms Involving Sulfene (B1252967) Intermediates

Alkylsulfonyl chlorides that have an α-hydrogen can undergo an elimination reaction in the presence of a strong, non-nucleophilic base to form a highly reactive intermediate known as a sulfene (RCH=SO₂).

Mechanistic Evidence for Sulfene Generation

The primary evidence for the formation of a sulfene intermediate comes from hydrogen-deuterium exchange studies. If this compound were treated with a strong base in the presence of a deuterium (B1214612) source (like D₂O), the recovery of starting material with deuterium incorporated at the α-carbon (the carbon adjacent to the sulfonyl group) would strongly support the reversible formation of a carbanion, which is the first step towards sulfene generation.

(CH₃CH₂)₂CHCH₂SO₂Cl + Base ⇌ [(CH₃CH₂)₂CHCHSO₂Cl]⁻ + Base-H⁺

[(CH₃CH₂)₂CHCHSO₂Cl]⁻ + D₂O ⇌ (CH₃CH₂)₂CHCHDSO₂Cl + OD⁻

The subsequent elimination of the chloride ion from the carbanion would then form the sulfene.

Nucleophilic Trapping Reactions of Transient Sulfenes

Once formed, the transient sulfene is rapidly trapped by any nucleophiles present in the reaction mixture. This "trapping" provides further evidence for the existence of the sulfene intermediate. For example, if the elimination reaction were carried out in the presence of an alcohol (R'OH), the alcohol would add to the sulfene to form a sulfonate ester, the same product as from the direct nucleophilic substitution pathway. However, the mechanistic route is different.

(CH₃CH₂)₂CHCH=SO₂ + R'OH → (CH₃CH₂)₂CHCH₂SO₃R'

The nature of the products formed in the presence of various trapping agents can provide insight into the reactivity of the transient sulfene derived from this compound.

Solvolysis Kinetics and Mechanistic Classification

The solvolysis of sulfonyl chlorides (RSO₂Cl) is a fundamental reaction that has been the subject of extensive mechanistic study. These reactions, where the solvent acts as the nucleophile, can proceed through different pathways, primarily distinguished as Sₙ1 (unimolecular nucleophilic substitution) and Sₙ2 (bimolecular nucleophilic substitution) mechanisms. The pathway taken is highly dependent on the structure of the substrate, the nature of the solvent, and the reaction conditions.

Application of Grunwald-Winstein Equations for Solvent Effects

The Grunwald-Winstein equation is a powerful tool in physical organic chemistry used to correlate the rate of solvolysis reactions with the ionizing power and nucleophilicity of the solvent. The extended Grunwald-Winstein equation is given by:

log(k/k₀) = lN + mY

where:

k is the rate constant of solvolysis in a given solvent.

k₀ is the rate constant of solvolysis in the reference solvent (80% ethanol/20% water).

l is the sensitivity of the substrate to the solvent nucleophilicity (N).

m is the sensitivity of the substrate to the solvent ionizing power (Y).

N is the solvent nucleophilicity parameter.

Y is the solvent ionizing power parameter.

The values of l and m provide insight into the mechanism of the solvolysis reaction. A high m value (close to 1.0) is indicative of a mechanism with significant charge separation in the transition state, characteristic of an Sₙ1 pathway involving a carbocation-like intermediate. Conversely, a significant l value suggests a mechanism where the rate is sensitive to the nucleophilic participation of the solvent, which is characteristic of an Sₙ2 pathway. beilstein-journals.orgwikipedia.org

Table 1: Representative Grunwald-Winstein Parameters for Solvolysis of Various Sulfonyl Chlorides

| Sulfonyl Chloride | l value | m value | Proposed Mechanism | Reference |

| Benzenesulfonyl Chloride | 1.26 ± 0.05 | ~0.57 | Sₙ2 | nih.gov |

| p-Nitrobenzenesulfonyl Chloride | 1.54 ± 0.07 | ~0.69 | Sₙ2 | nih.gov |

| Methanesulfonyl Chloride | ~1.0 | ~0.5 | Sₙ2 | nih.gov |

| 2-Propanesulfonyl Chloride | - | - | Sₙ2 | nih.gov |

| trans-β-Styrenesulfonyl Chloride | 1.24 ± 0.04 | 0.58 ± 0.03 | Sₙ2 | mdpi.com |

This table presents data for representative sulfonyl chlorides to illustrate typical values. Data for this compound is not available.

Kinetic Solvent Isotope Effects in Hydrolytic Processes

The kinetic solvent isotope effect (KSIE), determined by comparing the reaction rate in a light solvent (e.g., H₂O or CH₃OH) to that in its deuterated counterpart (e.g., D₂O or CH₃OD), is another valuable tool for elucidating reaction mechanisms. The magnitude of the KSIE (kH/kD) can provide information about the role of the solvent in the rate-determining step.

For the hydrolysis of sulfonyl chlorides, KSIE values are typically in the range of 1.5 to 2.0. nih.govmdpi.com For example, the KSIE for the hydrolysis of methanesulfonyl chloride in water (kH₂O/kD₂O) is approximately 1.57 at 20°C. nih.govbeilstein-journals.org These values are consistent with a mechanism where a water molecule acts as a nucleophile in the rate-determining step, and there is significant bond breaking and making involving the solvent in the transition state. A general base catalysis mechanism, where a second water molecule assists in the removal of a proton from the attacking water molecule, is often invoked to explain these observations. mdpi.com

For this compound, it is anticipated that the KSIE for its hydrolysis would be in a similar range, supporting an Sₙ2-like mechanism with significant solvent participation.

Table 2: Kinetic Solvent Isotope Effects for the Solvolysis of Representative Sulfonyl Chlorides

| Sulfonyl Chloride | Solvent System | kH/kD | Temperature (°C) | Reference |

| Methanesulfonyl Chloride | H₂O/D₂O | 1.57 | 20 | nih.govbeilstein-journals.org |

| Benzenesulfonyl Chloride | H₂O/D₂O | 1.56 | 20 | nih.gov |

| trans-β-Styrenesulfonyl Chloride | H₂O/D₂O | 1.46 | 45 | mdpi.com |

| trans-β-Styrenesulfonyl Chloride | CH₃OH/CH₃OD | 1.76 | 45 | mdpi.com |

This table presents data for representative sulfonyl chlorides to illustrate typical values. Data for this compound is not available.

Elucidation of Sₙ1 versus Sₙ2 Solvolysis Pathways for Branched Alkanesulfonyl Chlorides

The distinction between Sₙ1 and Sₙ2 pathways is critical for understanding the reactivity of substituted alkanesulfonyl chlorides. For primary alkanesulfonyl chlorides, the Sₙ2 mechanism is generally favored due to the instability of the corresponding primary sulfonyl cation. nih.gov For tertiary alkanesulfonyl chlorides, where a more stable tertiary carbocation could potentially form, a shift towards an Sₙ1 mechanism might be expected. However, even for substrates like 2-methyl-2-propanesulfonyl chloride, the solvolysis is complex and doesn't proceed through a simple Sₙ1 mechanism leading to a stable sulfonyl cation. beilstein-journals.org

This compound is a primary alkanesulfonyl chloride, albeit with branching on the alkyl chain. This branching at the β- and γ-positions relative to the sulfonyl chloride group increases steric hindrance around the reaction center compared to a linear chain like 1-pentanesulfonyl chloride. This increased steric bulk would be expected to decrease the rate of a pure Sₙ2 reaction. However, the primary nature of the carbon attached to the sulfur makes the formation of a sulfonyl cation (an Sₙ1 intermediate) highly energetically unfavorable. Therefore, the solvolysis of this compound is expected to proceed via an Sₙ2 mechanism, although likely at a slower rate than its linear isomers due to steric effects.

Radical-Mediated Transformations Involving the Sulfonyl Chloride Moiety

Beyond solvolysis, the sulfonyl chloride group can participate in radical reactions. The S-Cl bond can be homolytically cleaved, typically initiated by light (photolysis) or a radical initiator, to generate a sulfonyl radical (RSO₂•). These highly reactive intermediates can then undergo a variety of transformations.

One prominent reaction is the addition of the sulfonyl radical to unsaturated systems like alkenes and alkynes. researchgate.netnih.gov This process, known as hydrosulfonylation when followed by a hydrogen atom transfer, allows for the formation of sulfones, which are important structural motifs in medicinal chemistry and materials science. ox.ac.uk The regioselectivity of the addition is governed by the stability of the resulting carbon-centered radical intermediate. For instance, in the reaction with an alkene, the sulfonyl radical will typically add to the less substituted carbon atom to generate the more stable radical.

Reactions with Unsaturated Organic Systems

The electrophilic nature of the sulfur atom in sulfonyl chlorides, coupled with the ability to generate sulfonyl radicals, makes them versatile reagents for the functionalization of alkenes and alkynes.

Chlorosulfonylation and Sulfonylation of Alkenes and Alkynes

The addition of a sulfonyl chloride across a double or triple bond can lead to either chlorosulfonylation or sulfonylation products, depending on the reaction conditions and the fate of the intermediate radical.

Chlorosulfonylation involves the addition of both the sulfonyl group and the chlorine atom across the unsaturated bond. This reaction is often catalyzed by transition metals, such as copper. nih.govresearchgate.net For example, the copper-catalyzed reaction of an alkyne with a sulfonyl chloride can yield a β-chlorovinyl sulfone. nih.gov The stereochemistry of the addition (syn or anti) can often be controlled by the choice of catalyst and reaction conditions.

Sulfonylation , in the context of radical reactions, typically refers to the net addition of the sulfonyl group and a hydrogen atom (hydrosulfonylation) or another group. As mentioned in section 3.4, visible-light photoredox catalysis has emerged as a powerful method for the hydrosulfonylation of alkenes using sulfonyl chlorides in the presence of a suitable hydrogen atom donor. researchgate.netnih.gov This approach offers a mild and efficient way to synthesize sulfones.

For this compound, it is expected to undergo these radical-mediated additions to alkenes and alkynes, providing access to a range of functionalized sulfone products. The branched alkyl chain would be incorporated into the final product, potentially influencing its physical and biological properties.

Annulation and Cycloaddition Reactions with Imines and Carbonyls

The reaction of sulfonyl chlorides with imines and carbonyls represents a powerful method for the synthesis of various heterocyclic compounds. These reactions are predicated on the generation of a highly reactive sulfene intermediate (R-CH=SO₂) via the in-situ dehydrochlorination of the parent sulfonyl chloride in the presence of a base.

In the context of this compound, treatment with a non-nucleophilic base such as triethylamine (B128534) would be expected to generate 3-ethylpent-1-ene-1-sulfene. This transient species can then undergo [2+2] cycloaddition reactions. With imines, this would lead to the formation of β-sultams (1,2-thiazetidine-1,1-dioxides). The stereochemical outcome of such reactions is often dependent on the substitution pattern of the imine and the reaction conditions. Generally, the reaction is believed to proceed through a stepwise mechanism involving a zwitterionic intermediate, which then cyclizes.

Similarly, the reaction of the in-situ generated 3-ethylpent-1-ene-1-sulfene with carbonyl compounds, particularly aldehydes and activated ketones, would be anticipated to yield unstable four-membered cyclic sulfonate esters, known as β-sultones. These intermediates are prone to subsequent reactions, such as rearrangement or decomposition. The reactivity of the carbonyl compound is a critical factor; electron-withdrawing groups adjacent to the carbonyl can enhance its reactivity towards the sulfene.

Hypothetical Reaction Data for Annulation of this compound with Imines:

| Entry | Imine Substrate | Base | Solvent | Expected Product | Anticipated Yield (%) |

| 1 | N-Benzylidenemethanamine | Et₃N | Toluene | 4-(3-Ethylpentyl)-2-methyl-3-phenyl-1,2-thiazetidine 1,1-dioxide | Moderate |

| 2 | N-Ethylidenepropan-1-amine | DBU | CH₂Cl₂ | 2-Ethyl-4-(3-ethylpentyl)-3-methyl-1,2-thiazetidine 1,1-dioxide | Moderate to Good |

| 3 | N-(4-Methoxybenzylidene)aniline | Et₃N | THF | 4-(3-Ethylpentyl)-2-(4-methoxyphenyl)-3-phenyl-1,2-thiazetidine 1,1-dioxide | Moderate |

Friedel-Crafts Alkylation/Acylation with Arenes

The Friedel-Crafts reaction is a cornerstone of aromatic chemistry, enabling the formation of carbon-carbon bonds to an aromatic ring. The use of sulfonyl chlorides in such reactions is less common than that of alkyl or acyl halides but can proceed under specific conditions.

Friedel-Crafts Type Alkylation:

Direct Friedel-Crafts alkylation of arenes with this compound is not a standard transformation. Typically, sulfonyl chlorides are not effective alkylating agents in the classical sense. However, under forcing conditions with a strong Lewis acid catalyst, it is conceivable that the C-S bond could be cleaved, potentially leading to the formation of a carbocationic species derived from the 3-ethylpentyl group, which could then alkylate the aromatic ring. This pathway is generally inefficient and prone to rearrangements.

A more plausible scenario for the formation of an alkylated arene involves a two-step process. First, a Friedel-Crafts sulfonylation reaction occurs, forming an aryl 3-ethylpentyl sulfone. Subsequent reductive desulfonylation would then yield the alkylated arene.

Friedel-Crafts Type Acylation (Sulfonylation):

The more characteristic reaction of a sulfonyl chloride with an arene in the presence of a Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is sulfonylation, which is analogous to Friedel-Crafts acylation. In this reaction, this compound would act as the electrophile. The Lewis acid would coordinate to the chlorine atom, facilitating its departure and generating a sulfonyl cation or a highly polarized complex. This electrophile would then be attacked by the electron-rich aromatic ring, leading to the formation of an aryl 3-ethylpentyl sulfone after the loss of a proton.

The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the aromatic ring. Electron-donating groups will direct the incoming sulfonyl group to the ortho and para positions, while electron-withdrawing groups will direct it to the meta position.

Hypothetical Data for Friedel-Crafts Sulfonylation of Arenes with this compound:

| Entry | Arene | Lewis Acid Catalyst | Solvent | Expected Major Product(s) | Anticipated Yield (%) |

| 1 | Benzene | AlCl₃ | CS₂ | Phenyl 3-ethylpentyl sulfone | Good |

| 2 | Toluene | FeCl₃ | Nitrobenzene | 4-Tolyl 3-ethylpentyl sulfone (p-isomer) and 2-Tolyl 3-ethylpentyl sulfone (o-isomer) | Good |

| 3 | Anisole | AlCl₃ | CH₂Cl₂ | (4-Methoxyphenyl) 3-ethylpentyl sulfone | Good to Excellent |

| 4 | Nitrobenzene | AlCl₃ | Neat | (3-Nitrophenyl) 3-ethylpentyl sulfone | Low to Moderate |

Derivatization and Functionalization of 3 Ethylpentane 1 Sulfonyl Chloride in Advanced Organic Synthesis

Strategic Applications in the Construction of Sulfonamide Frameworks for Material and Chemical Research

The reaction of 3-Ethylpentane-1-sulfonyl chloride with primary and secondary amines is a cornerstone of its synthetic utility, leading to the formation of N-substituted 3-ethylpentane-1-sulfonamides. This transformation is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrochloric acid byproduct. youtube.comsigmaaldrich.com The resulting sulfonamides are of significant interest due to their robust chemical nature and their presence in a variety of functional materials and biologically active compounds.

The general reaction proceeds as follows:

This compound + Amine → 3-Ethylpentane-1-sulfonamide + HCl

The properties of the resulting sulfonamide can be tailored by the choice of the amine, allowing for the synthesis of a diverse library of compounds from a single sulfonyl chloride precursor. For instance, the incorporation of long alkyl chains can impart hydrophobicity, while the introduction of aromatic or heterocyclic moieties can influence electronic properties or biological activity.

Table 1: Representative Synthesis of 3-Ethylpentane-1-sulfonamides

| Entry | Amine | Base | Solvent | Product | Representative Yield (%) |

| 1 | Aniline | Pyridine | Dichloromethane | N-phenyl-3-ethylpentane-1-sulfonamide | 92 |

| 2 | Benzylamine (B48309) | Triethylamine | Tetrahydrofuran | N-benzyl-3-ethylpentane-1-sulfonamide | 88 |

| 3 | Piperidine | Triethylamine | Dichloromethane | 1-((3-ethylpentyl)sulfonyl)piperidine | 95 |

| 4 | Morpholine | Pyridine | Acetonitrile (B52724) | 4-((3-ethylpentyl)sulfonyl)morpholine | 90 |

Note: The yields presented in this table are illustrative and based on general reactions of aliphatic sulfonyl chlorides with amines.

Utility as a Reagent for Introducing Sulfonyl Groups into Complex Organic Architectures

This compound serves as an effective reagent for the introduction of the 3-ethylpentylsulfonyl group into complex organic molecules. This process, known as sulfonylation, is a powerful method for modifying the steric and electronic properties of a target molecule. The sulfonyl group is known for its strong electron-withdrawing nature and its ability to participate in various chemical transformations.

One of the key applications of sulfonylation is in Friedel-Crafts type reactions, where this compound can react with aromatic compounds in the presence of a Lewis acid catalyst, such as aluminum chloride, to form aryl 3-ethylpentyl sulfones. google.com This reaction provides a direct method for the C-S bond formation and the creation of sulfone-containing aromatic frameworks.

Preparation of Sulfonate Esters as Versatile Leaving Groups and Synthetic Intermediates

The reaction of this compound with alcohols in the presence of a base affords 3-ethylpentane-1-sulfonate esters. periodicchemistry.comyoutube.com These esters are highly valuable in organic synthesis, primarily because the sulfonate group is an excellent leaving group, often compared to halides in its reactivity. periodicchemistry.com The conversion of a poorly leaving hydroxyl group into a sulfonate ester dramatically enhances its reactivity towards nucleophilic substitution and elimination reactions. youtube.com

The formation of the sulfonate ester proceeds with retention of configuration at the alcoholic carbon, as the C-O bond of the alcohol is not broken during the reaction. youtube.com

Table 2: Illustrative Preparation of 3-Ethylpentane-1-sulfonate Esters

| Entry | Alcohol | Base | Solvent | Product | Representative Yield (%) |

| 1 | Methanol | Pyridine | Dichloromethane | Methyl 3-ethylpentane-1-sulfonate | 95 |

| 2 | Ethanol | Triethylamine | Tetrahydrofuran | Ethyl 3-ethylpentane-1-sulfonate | 93 |

| 3 | Isopropanol | Pyridine | Dichloromethane | Isopropyl 3-ethylpentane-1-sulfonate | 89 |

| 4 | Phenol | Triethylamine | Acetonitrile | Phenyl 3-ethylpentane-1-sulfonate | 85 |

Note: The yields presented in this table are illustrative and based on general reactions of aliphatic sulfonyl chlorides with alcohols.

Synthesis of Sulfones via Intermolecular Coupling Reactions

This compound is a key precursor for the synthesis of unsymmetrical sulfones. One common method involves the reaction of the sulfonyl chloride with an organometallic reagent, such as a Grignard reagent or an organocuprate. However, a more versatile approach is the coupling of the corresponding sulfinate salt with an alkyl halide. This compound can be reduced to the sodium 3-ethylpentane-1-sulfinate salt, which can then be reacted with various alkylating agents to furnish the desired sulfones. rsc.org

A one-pot procedure for this transformation has been developed, where the sulfonyl chloride is first reduced with a reducing agent like magnesium to form the sulfinate in situ, followed by the addition of an alkyl halide. rsc.org

Conversion to Sulfinic Acids and Sulfonyl Fluorides for Specific Research Objectives

For specific synthetic purposes, this compound can be converted into other sulfonyl derivatives. Reduction of the sulfonyl chloride, for instance with sodium sulfite (B76179) or zinc dust, yields the corresponding 3-ethylpentane-1-sulfinic acid. google.com Sulfinic acids and their salts are valuable intermediates in their own right, for example, in the synthesis of sulfones and other sulfur-containing compounds. organic-chemistry.org

Furthermore, the chloride in this compound can be exchanged for a fluoride (B91410) atom to produce 3-ethylpentane-1-sulfonyl fluoride. This conversion is typically achieved by treatment with a fluoride source, such as potassium fluoride. Sulfonyl fluorides have gained significant attention in chemical biology and drug discovery, particularly as probes for "click chemistry" reactions.

Role in Functional Group Protection and Activation in Multi-Step Syntheses

The 3-ethylpentylsulfonyl group can be employed as a protecting group for amines. youtube.comlibretexts.org The reaction of an amine with this compound forms a stable sulfonamide, which effectively masks the nucleophilicity and basicity of the amino group, allowing other parts of the molecule to undergo chemical transformations. libretexts.org The sulfonamide group is generally robust and can withstand a range of reaction conditions. Deprotection to regenerate the free amine can be achieved under specific reductive conditions, for example, using sodium in liquid ammonia. google.com

Conversely, as discussed in section 4.3, the sulfonylation of an alcohol activates the hydroxyl group by converting it into a good leaving group, thereby facilitating subsequent nucleophilic substitution or elimination reactions. periodicchemistry.comyoutube.com This dual role as both a protecting and activating group highlights the versatility of this compound in complex, multi-step synthetic sequences.

Advanced Analytical Methodologies for the Characterization and Analysis of 3 Ethylpentane 1 Sulfonyl Chloride

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for probing the molecular architecture of 3-Ethylpentane-1-sulfonyl chloride, providing definitive evidence of its functional groups and the connectivity of its atoms.

Infrared (IR) Spectroscopy for Characteristic Functional Group Signatures

Infrared (IR) spectroscopy is a powerful first-pass analytical technique for identifying the key functional groups within a molecule. For this compound, the IR spectrum is expected to be dominated by strong absorption bands characteristic of the sulfonyl chloride group. The asymmetric and symmetric stretching vibrations of the S=O bonds are particularly prominent, typically appearing in the ranges of 1370-1335 cm⁻¹ and 1185-1165 cm⁻¹, respectively. The presence of these two strong bands is a key indicator of the -SO₂- moiety.

| Functional Group | **Expected Absorption Range (cm⁻¹) ** | Vibration Type |

| S=O | 1370-1335 | Asymmetric Stretch |

| S=O | 1185-1165 | Symmetric Stretch |

| C-H | 2960-2850 | Aliphatic Stretch |

| C-H | ~1465 | Bending (CH₂) |

| C-H | ~1380 | Bending (CH₃) |

| S-Cl | (Varies) | Stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and Heteronuclear) for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy provides the most detailed insight into the molecular framework of this compound by mapping the chemical environments of the hydrogen (¹H) and carbon (¹³C) atoms.

In the ¹H NMR spectrum, the protons closest to the electron-withdrawing sulfonyl chloride group will experience the most significant downfield shift. docbrown.info Therefore, the two protons on the carbon adjacent to the SO₂Cl group (C1) would likely appear as a triplet at the lowest field strength among the aliphatic protons. The single proton at the branch point (C3) would appear as a multiplet due to coupling with the surrounding methylene (B1212753) protons. The methylene and methyl protons of the ethyl groups and the terminal methyl groups of the pentane (B18724) chain would resonate at higher fields (further upfield), with their multiplicity determined by the number of adjacent protons (n+1 rule). The integration of the peak areas would correspond to the ratio of protons in each unique chemical environment (e.g., 2H, 1H, 4H, 6H). docbrown.info

The ¹³C NMR spectrum will reveal the number of non-equivalent carbon atoms in the molecule. docbrown.info Similar to ¹H NMR, the carbon atom directly bonded to the sulfonyl chloride group (C1) would be the most deshielded and appear at the lowest field. The carbon at the branching point (C3) would also have a characteristic chemical shift. The remaining methylene and methyl carbons would appear at higher field strengths. The symmetry of the molecule influences the number of distinct signals; for this compound, several carbons may be chemically equivalent.

Mass Spectrometry (MS) Techniques (e.g., EI-MS, ESI-MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. The molecular ion peak ([M]⁺) would confirm the compound's molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern for the molecular ion would be expected, with a peak for the ³⁵Cl isotope ([M]⁺) and a smaller peak for the ³⁷Cl isotope ([M+2]⁺) in an approximate 3:1 ratio.

Electron Ionization (EI) would likely lead to extensive fragmentation. Common fragmentation pathways would involve the loss of the chlorine atom, the SO₂ group, or cleavage of the alkyl chain. docbrown.info Electrospray Ionization (ESI), a softer ionization technique, might be used to observe the protonated molecule [M+H]⁺ or adducts with ions like sodium [M+Na]⁺, which can help to confirm the molecular weight with minimal fragmentation. uni.lu Predicted mass-to-charge ratios (m/z) for various adducts of this compound are available and serve as a reference for experimental analysis. uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 199.05541 |

| [M+Na]⁺ | 221.03735 |

| [M-H]⁻ | 197.04085 |

| [M+NH₄]⁺ | 216.08195 |

| [M+K]⁺ | 237.01129 |

Chromatographic Separation Techniques for Purity Profiling and Mixture Analysis

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and other impurities, thereby allowing for its quantification and purity assessment.

Gas Chromatography (GC) for Volatile Species

Given its likely volatility, Gas Chromatography (GC) is a suitable technique for the analysis of this compound. The compound would be vaporized and passed through a capillary column, with separation based on boiling point and polarity. A non-polar or mid-polarity column would likely be effective. A flame ionization detector (FID) would provide a response proportional to the amount of carbon in the analyte, making it suitable for quantification. However, the thermal lability of sulfonyl chlorides must be considered, as decomposition in the injector or column could occur.

Liquid Chromatography (LC) and Coupled Techniques (e.g., GC-MS, LC-MS/MS) for Complex Reaction Mixtures

High-Performance Liquid Chromatography (HPLC) offers a powerful alternative for purity analysis, particularly if the compound has limited thermal stability. google.com Reversed-phase HPLC, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would separate compounds based on their hydrophobicity. Gradient elution, where the solvent composition is changed over time, would be effective for resolving complex mixtures containing compounds of varying polarities. google.com Detection could be achieved using a UV detector, although the sulfonyl chloride group itself is not a strong chromophore at common wavelengths.

The coupling of chromatographic techniques with mass spectrometry provides the highest level of analytical detail. Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of MS. innovareacademics.in This allows for the confident identification of the main component peak as this compound, as well as the tentative identification of any impurities based on their mass spectra. innovareacademics.in Similarly, Liquid Chromatography-Mass Spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) would be invaluable for analyzing reaction mixtures, providing both retention time and mass spectral data for each component, which is crucial for a complete characterization.

Chemical Derivatization Strategies for Enhanced Analytical Detection and Resolution

Chemical derivatization is a critical strategy in the analytical chemistry of this compound, a compound that presents challenges for direct analysis by common chromatographic techniques. The inherent properties of this aliphatic sulfonyl chloride—namely its potential thermal instability and lack of a strong chromophore—necessitate chemical modification prior to analysis to achieve reliable and sensitive detection. Derivatization converts the analyte into a new compound with properties more suitable for separation and detection by methods such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). elsevierpure.commdpi.com

For GC analysis, the primary concern is the thermal lability of alkanesulfonyl chlorides, which can degrade in the high-temperature environment of the GC injector and column. nih.govcore.ac.uk To circumvent this, this compound can be converted into more thermally robust derivatives. A common and effective strategy is the formation of sulfonamides. This is typically achieved by reacting the sulfonyl chloride with a primary or secondary amine. For instance, reaction with N,N-diethylamine quantitatively converts the sulfonyl chloride to the corresponding N,N-diethylsulfonamide. This derivative is significantly more stable at elevated temperatures, preventing on-column degradation and ensuring accurate quantification. nih.govcore.ac.uk Another approach involves the reaction with an alcohol, such as 1-propanol, in the presence of a base like pyridine (B92270), to form a stable sulfonate ester. rsc.org These strategies not only enhance thermal stability but also often improve chromatographic peak shape.

For HPLC analysis, the main challenge is detection. Since this compound lacks a native chromophore or fluorophore, it is practically invisible to standard UV-Vis or fluorescence detectors, resulting in poor sensitivity. mdpi.comgoogle.com Pre-column derivatization addresses this by attaching a chromophoric or fluorophoric tag to the molecule. This is accomplished by reacting the highly electrophilic sulfonyl chloride group with a nucleophilic derivatizing agent that contains an aromatic or other UV-active/fluorescent moiety.

A well-established technique involves reacting the sulfonyl chloride with an aromatic amine. For example, benzylamine (B48309) can be used as a derivatizing reagent, yielding N-benzyl-3-ethylpentane-1-sulfonamide. google.comacs.org The introduction of the benzyl (B1604629) group provides a strong chromophore, allowing for sensitive detection by HPLC with a UV detector. google.comresearchgate.net Similarly, other reagents like 2-naphthalenesulfonyl chloride and dansyl chloride are used to derivatize amines and phenols, respectively, highlighting the principle of introducing a detectable tag. nih.govnih.gov In the case of analyzing a sulfonyl chloride, the roles are reversed: the sulfonyl chloride is the analyte, and it reacts with a nucleophile carrying the tag. Reagents like 2-naphthalenethiol (B184263) or other aromatic thiols and amines can serve this purpose, creating derivatives with high molar absorptivity or fluorescence quantum yields, thereby significantly lowering detection limits. researchgate.netnih.gov

The selection of a derivatization strategy depends on the analytical instrumentation available and the specific requirements of the analysis, such as required sensitivity and the sample matrix. In all cases, the reaction conditions, including solvent, temperature, and reaction time, must be carefully optimized to ensure complete and reproducible derivatization for accurate and precise analytical results. researchgate.net

Data Tables

The following tables summarize the chemical derivatization strategies applicable to this compound for enhanced analytical detection.

Table 1: Derivatization Strategies for GC Analysis of this compound

| Derivatizing Reagent | Derivative Formed | Analytical Advantage | Rationale |

| N,N-Diethylamine | N,N-diethyl-3-ethylpentane-1-sulfonamide | Increased thermal stability | Prevents degradation during high-temperature GC analysis, leading to more accurate quantification. nih.govcore.ac.uk |

| 1-Propanol (in Pyridine) | Propyl 3-ethylpentane-1-sulfonate | Increased thermal stability and volatility | Forms a stable sulfonate ester suitable for GC-MS analysis. rsc.org |

This table is interactive. You can sort and filter the data.

Table 2: Derivatization Strategies for HPLC Analysis of this compound

| Derivatizing Reagent | Derivative Formed | Detection Method | Principle |

| Benzylamine | N-benzyl-3-ethylpentane-1-sulfonamide | HPLC-UV | Introduces a benzyl group, a strong chromophore, enabling sensitive UV detection. google.comacs.org |

| 2-Naphthalenethiol | S-(2-naphthyl) 3-ethylpentane-1-thiosulfonate | HPLC-UV/Fluorescence | Attaches a naphthalene (B1677914) moiety, which is both a strong chromophore and a fluorophore, for enhanced detection. researchgate.netnih.gov |

| Aniline | N-phenyl-3-ethylpentane-1-sulfonamide | HPLC-UV | Incorporates a phenyl group, allowing for UV detection. |

This table is interactive. You can sort and filter the data.

Theoretical and Computational Investigations of Alkanesulfonyl Chlorides

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

DFT calculations, often using basis sets like B3LYP/6-311+G(d,p), are employed to optimize the molecular geometry and predict various electronic properties. nih.gov For a representative alkanesulfonyl chloride, methanesulfonyl chloride, these calculations reveal a highly polarized sulfonyl group. Natural Bond Orbital (NBO) analysis indicates significant hyperconjugation effects, where substituents around the sulfur atom act as both electron donors and acceptors. researchgate.net This electronic delocalization plays a crucial role in the stability and reactivity of the molecule.

The reactivity of alkanesulfonyl chlorides is often probed by calculating the energies of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.

Table 1: Predicted Geometric Parameters for a Generic Alkanesulfonyl Chloride (R-SO₂Cl) based on DFT Calculations

| Parameter | Typical Value |

| S=O Bond Length | ~1.42 Å |

| S-C Bond Length | ~1.77 Å |

| S-Cl Bond Length | ~2.07 Å |

| O=S=O Bond Angle | ~122° |

| O=S=C Bond Angle | ~108° |

| O=S=Cl Bond Angle | ~107° |

| C-S-Cl Bond Angle | ~100° |

Note: These values are generalized from studies on various alkanesulfonyl and arenesulfonyl chlorides and serve as an approximation for 3-Ethylpentane-1-sulfonyl chloride.

Molecular Dynamics Simulations of Solvation Effects and Reaction Transition States

Molecular dynamics (MD) simulations offer a window into the dynamic behavior of alkanesulfonyl chlorides in solution, which is critical for understanding reaction mechanisms such as solvolysis. rsc.org These simulations model the interactions between the sulfonyl chloride and solvent molecules over time, providing insights into solvation shells and the energetics of reaction pathways. nih.gov

For instance, MD simulations can be used to study the solvation of the sulfonyl chloride, revealing how solvent molecules arrange themselves around the solute. In polar solvents, the solvent molecules will orient to stabilize the polarized S-Cl bond. This pre-organization of the solvent can significantly influence the activation energy of a reaction. researchgate.net

Furthermore, MD simulations, in conjunction with quantum mechanics/molecular mechanics (QM/MM) methods, can be used to model the transition states of reactions involving alkanesulfonyl chlorides. This approach treats the reacting species with high-level quantum mechanics while the surrounding solvent is modeled with classical mechanics, providing a computationally efficient way to study reaction dynamics in a condensed phase. These studies have been instrumental in understanding the mechanisms of nucleophilic substitution at the sulfur atom. researchgate.net

Computational Modeling of Sulfene (B1252967) Formation and Subsequent Trapping Reactions

A key reaction pathway for alkanesulfonyl chlorides is the elimination of hydrogen chloride to form highly reactive intermediates known as sulfenes (R₂C=SO₂). acs.orgacs.org Computational modeling has been crucial in elucidating the mechanism of sulfene formation. DFT calculations can map out the potential energy surface for the dehydrochlorination reaction, identifying the transition state and the energetics of the process.

The mechanism is generally believed to involve an E2-like elimination, where a base abstracts a proton from the α-carbon, and the chloride ion departs simultaneously. Computational studies can explore the synchronicity of these bond-breaking and bond-forming events.

Prediction of Spectroscopic Parameters and Intermolecular Interactions

Computational methods are also invaluable for predicting the spectroscopic properties of alkanesulfonyl chlorides, which aids in their characterization. DFT calculations can provide accurate predictions of vibrational frequencies (IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. nih.gov By comparing the calculated spectra with experimental data, the structure and conformation of the molecule can be confirmed. For example, the characteristic stretching frequencies of the S=O bonds in the IR spectrum can be accurately predicted. nih.gov

Table 2: Predicted Spectroscopic Data for a Generic Alkanesulfonyl Chloride

| Spectroscopic Data | Predicted Range |

| IR Spectroscopy | |

| S=O Asymmetric Stretch | 1370-1390 cm⁻¹ |

| S=O Symmetric Stretch | 1170-1190 cm⁻¹ |

| S-Cl Stretch | ~400 cm⁻¹ |

| ¹³C NMR Spectroscopy | |

| α-Carbon to SO₂Cl | 50-65 ppm |

Note: These are typical ranges and the exact values for this compound would depend on its specific conformation and electronic environment.

Furthermore, computational chemistry allows for the study of intermolecular interactions, which govern the physical properties of alkanesulfonyl chlorides in the condensed phase. nih.govmdpi.com Hirshfeld surface analysis, for example, can be used to visualize and quantify intermolecular contacts in the solid state, such as hydrogen bonds and van der Waals interactions. nih.gov Understanding these interactions is crucial for predicting crystal packing and material properties.

Emerging Research Frontiers and Future Directions for 3 Ethylpentane 1 Sulfonyl Chloride

Development of Novel Catalytic Systems for Efficient Synthesis and Transformation

The synthesis of alkanesulfonyl chlorides has traditionally relied on methods that can be harsh and environmentally taxing. However, recent advancements point towards the development of more efficient and sustainable catalytic systems. For 3-Ethylpentane-1-sulfonyl chloride, future research could focus on the following:

Oxidative Chlorination with Greener Reagents: A promising route for the synthesis of structurally diverse alkanesulfonyl chlorides is the oxidative chlorination of S-alkyl isothiourea salts. organic-chemistry.orgorganic-chemistry.org This method is considered clean and economical, utilizing readily available reagents and offering safe operational conditions with easy, chromatography-free purification. organic-chemistry.org The starting material for this compound would be the corresponding S-(3-ethylpentyl)isothiourea salt, which can be prepared from 1-bromo-3-ethylpentane (B3187701) and thiourea.

Palladium-Catalyzed Sulfonylation: While primarily developed for arylboronic acids, palladium-catalyzed chlorosulfonylation presents an intriguing avenue for future research into the synthesis of alkanesulfonyl chlorides. nih.gov Adapting such catalytic systems to alkyl substrates could offer a milder and more functional-group-tolerant approach compared to traditional methods.

The transformation of this compound could also be enhanced through catalysis. For instance, its conversion to valuable sulfonamides and sulfonate esters, key functional groups in pharmaceuticals and other fine chemicals, could be accelerated and made more selective using novel catalysts.

Table 1: Potential Synthetic Routes for this compound

| Starting Material | Reagents | Reaction Type | Potential Advantages |

|---|---|---|---|

| S-(3-ethylpentyl)isothiourea salt | N-Chlorosuccinimide (NCS) or bleach | Oxidative Chlorination | Mild conditions, high yield, environmentally friendly organic-chemistry.orgorganic-chemistry.org |

| 3-Ethylpentanethiol | Chlorine, water | Oxidative Chlorination | Direct conversion |

| 3-Ethylpentyl bromide/mesylate | Thiourea, then NCS/bleach | Multi-step synthesis via isothiourea salt | Utilizes readily available precursors organic-chemistry.org |

Exploration of Unconventional Reactivity Patterns and Selectivity Control

The branched nature of the 3-ethylpentyl group is expected to have a significant impact on the reactivity of this compound. Mechanistic studies on the solvolysis of alkanesulfonyl chlorides have revealed a spectrum of reactivity, ranging from bimolecular nucleophilic substitution (SN2) to processes with some unimolecular (SN1) character. nih.govmdpi.com

For primary alkanesulfonyl chlorides, the SN2 pathway is generally dominant. mdpi.com However, the steric bulk of the 3-ethyl group might influence the transition state geometry and reaction rate. Furthermore, tertiary alkanesulfonyl chlorides are known to undergo solvolysis-decomposition reactions, which involve the extrusion of sulfur dioxide and the formation of carbocationic intermediates. mdpi.com While this compound is a primary sulfonyl chloride, the possibility of rearrangement reactions under certain conditions, driven by the formation of a more stable secondary or tertiary carbocation, could be an interesting area of investigation.

Future research could focus on:

Detailed Kinetic Studies: Performing solvolysis studies in a variety of solvents to elucidate the reaction mechanism and the influence of the branched alkyl chain.

Computational Modeling: Using density functional theory (DFT) to model the transition states and predict potential reaction pathways, including rearrangements.

Reactions with Bulky Nucleophiles: Investigating how the steric hindrance around the sulfonyl chloride group affects its reaction with sterically demanding nucleophiles, potentially leading to unusual selectivity.

Integration into Automated Synthesis Platforms and High-Throughput Experimentation

The principles of automated synthesis and high-throughput experimentation (HTE) are increasingly being applied to accelerate chemical discovery and process optimization. While a specific automated synthesis for this compound has not been reported, the methodologies developed for other classes of compounds, such as aryl sulfonyl chlorides, can be adapted. mdpi.com

An automated platform for the synthesis of this compound and its derivatives could enable:

Rapid Reaction Optimization: Efficiently screening a wide range of reaction parameters, such as temperature, concentration, and catalyst loading, to identify optimal conditions for its synthesis and subsequent transformations.

Library Synthesis: Generating a diverse library of sulfonamides and sulfonate esters derived from this compound for biological screening or materials science applications.

Real-time Reaction Monitoring: Integrating analytical techniques, such as infrared or Raman spectroscopy, to monitor reaction progress and gain deeper mechanistic insights.

Studies on Structure-Reactivity Relationships within Branched Alkanesulfonyl Chloride Homologues

Systematic studies on a homologous series of branched alkanesulfonyl chlorides would provide valuable data on structure-reactivity relationships. By comparing the reactivity of this compound with isomers such as 2-ethylpentane-1-sulfonyl chloride and other branched homologues, researchers could gain a deeper understanding of how the position and nature of the branching affect:

Reaction Rates: Quantifying the impact of steric hindrance on the rate of nucleophilic substitution.

Reaction Mechanisms: Determining whether changes in the alkyl chain structure favor alternative reaction pathways.

Product Distributions: Analyzing how branching influences the selectivity of reactions with different nucleophiles.

These studies would contribute to a more predictive model for the reactivity of this class of compounds, aiding in the rational design of synthetic routes and the development of new applications.

Applications in Advanced Materials Science and Polymer Chemistry Research

Sulfur-containing compounds are finding increasing use in the development of advanced materials. While sulfonyl chlorides are traditionally used as reagents in organic synthesis, their potential as building blocks for functional materials is an exciting area of exploration.

One emerging field is the use of sulfur chlorides in polymer synthesis. For instance, sulfenyl chlorides, which are closely related to sulfonyl chlorides, have been utilized in a process called "sulfenyl chloride inverse vulcanization" to create novel polymers with high sulfur content. chemistryviews.orgnih.gov This method offers advantages over traditional inverse vulcanization using elemental sulfur, including improved miscibility with comonomers and lower reaction temperatures. chemistryviews.org

Future research could investigate the incorporation of this compound into polymer backbones or as a precursor for functional side chains. The branched 3-ethylpentyl group could impart specific properties to the resulting polymers, such as:

Increased Solubility: The non-linear structure could disrupt polymer chain packing, leading to enhanced solubility in organic solvents.

Lower Glass Transition Temperature: The flexible alkyl group might lower the glass transition temperature of the polymer, making it more processable.

Modified Mechanical Properties: The branched structure could influence the viscoelastic properties of the material.

Furthermore, studies on poly(ionic liquid)s have shown that branched side chains can enhance ionic conductivity, suggesting that polymers derived from this compound could have interesting applications in areas such as solid-state electrolytes. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.